molecular formula C22H29N3O B12780835 Etodesnitazene CAS No. 14030-76-3

Etodesnitazene

Cat. No.: B12780835
CAS No.: 14030-76-3
M. Wt: 351.5 g/mol
InChI Key: BMLPNUNXHUGDOI-UHFFFAOYSA-N
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Description

Etodesnitazene, also known as desnitroetonitazene, is a synthetic opioid analgesic derived from benzimidazole. It was originally developed in the late 1950s alongside etonitazene and other related derivatives. Although it is significantly less potent than etonitazene, it is still approximately 70 times more potent than morphine in animal studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of etodesnitazene involves the reaction of 2-benzylbenzimidazole with N,N-diethylethanamine. The process typically includes the following steps:

    Formation of 2-benzylbenzimidazole: This is achieved by reacting o-phenylenediamine with benzyl chloride under basic conditions.

    Alkylation: The resulting 2-benzylbenzimidazole is then alkylated with N,N-diethylethanamine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Etodesnitazene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Etodesnitazene has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.

    Biology: Studies on its interaction with opioid receptors help in understanding the pharmacodynamics and pharmacokinetics of synthetic opioids.

    Medicine: Research on its analgesic properties contributes to the development of new pain management therapies.

    Industry: It is used in the synthesis of other benzimidazole derivatives with potential pharmaceutical applications.

Mechanism of Action

Etodesnitazene exerts its effects by acting as a potent agonist at the µ-opioid receptor. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased intracellular cAMP levels. The downstream effects include reduced neurotransmitter release and altered pain perception pathways .

Comparison with Similar Compounds

    Etonitazene: Much more potent than etodesnitazene.

    Isotonitazene: Another potent synthetic opioid with similar structure.

    Metonitazene: Similar in structure but with different pharmacokinetic properties.

    Mthis compound: Comparable in potency to morphine.

Uniqueness: this compound is unique due to its specific structural modifications, which confer a balance between potency and safety. Its lower potency compared to etonitazene makes it a subject of interest for developing safer analgesics .

Properties

CAS No.

14030-76-3

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine

InChI

InChI=1S/C22H29N3O/c1-4-24(5-2)15-16-25-21-10-8-7-9-20(21)23-22(25)17-18-11-13-19(14-12-18)26-6-3/h7-14H,4-6,15-17H2,1-3H3

InChI Key

BMLPNUNXHUGDOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OCC

Origin of Product

United States

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